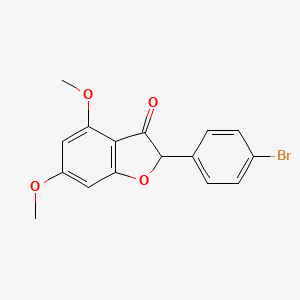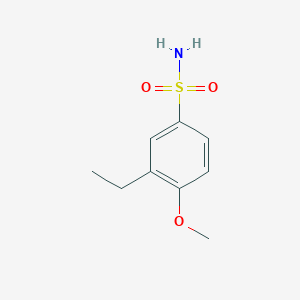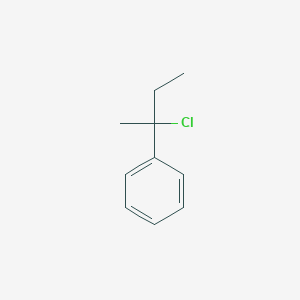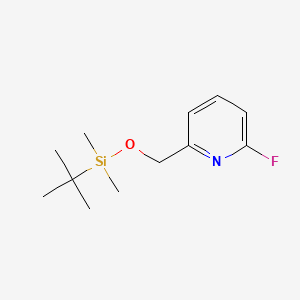![molecular formula C14H9ClN2O B14015826 7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14015826.png)
7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves the reaction of 2-phenylimidazo[1,2-A]pyridine with chlorinating agents. One common method involves the slow addition of 2-phenylimidazo[1,2-A]pyridine to a flask containing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under an ice bath . This reaction yields the desired compound with high efficiency. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the aldehyde group to an alcohol.
Substitution: Halogenation reactions can introduce other halogen atoms into the compound, while nucleophilic substitution reactions can replace the chlorine atom with other functional groups
Scientific Research Applications
7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific catalytic properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as a ligand, forming complexes with metal ions such as copper (II). These complexes exhibit catalytic activity, particularly in oxidation reactions, by facilitating the transfer of electrons from the substrate to the oxidizing agent . The compound’s structure allows it to participate in π-stacking interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-A]pyridine derivatives:
2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyridine-3-carbaldehyde: Contains additional chlorine atoms, which can further influence its chemical properties and biological activity.
Pyridine-3-carbaldehyde: A simpler structure without the imidazo ring, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H9ClN2O |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
7-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-7-17-12(9-18)14(16-13(17)8-11)10-4-2-1-3-5-10/h1-9H |
InChI Key |
YGIUYXBQRFYGMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)
![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)










